Cas no 1060809-24-6 (6-Bromo-4-fluoronicotinaldehyde)

6-Bromo-4-fluoronicotinaldehyde structure
1060809-24-6 structure
Product Name:6-Bromo-4-fluoronicotinaldehyde
CAS No:1060809-24-6
MF:C6H3BrFNO
MW:203.996524095535
CID:2624048
PubChem ID:72212240
Update Time:2025-11-02

6-Bromo-4-fluoronicotinaldehyde Chemical and Physical Properties

Names and Identifiers

    • DB-428509
    • 6-BROMO-4-FLUORONICOTINALDEHYDE
    • SCHEMBL25729132
    • SY330785
    • 6-Bromo-4-fluoro-3-pyridinecarboxaldehyde
    • AT37326
    • MFCD13189247
    • 1060809-24-6
    • AB68032
    • 6-Bromo-4-fluoronicotinaldehyde
    • Inchi: 1S/C6H3BrFNO/c7-6-1-5(8)4(3-10)2-9-6/h1-3H
    • InChI Key: QJAVCBHJTGPZHU-UHFFFAOYSA-N
    • SMILES: BrC1=CC(=C(C=O)C=N1)F

Computed Properties

  • Exact Mass: 202.93820Da
  • Monoisotopic Mass: 202.93820Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 133
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 30Ų

6-Bromo-4-fluoronicotinaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
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$1,009.40 2022-04-03
Alichem
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6-Bromo-4-fluoronicotinaldehyde Related Literature

Additional information on 6-Bromo-4-fluoronicotinaldehyde

Professional Introduction to Compound with CAS No. 1060809-24-6 and Product Name: 6-Bromo-4-fluoronicotinaldehyde

6-Bromo-4-fluoronicotinaldehyde (CAS No. 1060809-24-6) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its bromine and fluorine substituents on a nicotinaldehyde backbone, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both bromine and fluorine atoms imparts distinct reactivity, enabling its use in diverse chemical transformations relevant to drug discovery and development.

The nicotinaldehyde core of this molecule is derived from nicotinic acid, a well-known precursor in the synthesis of vitamins and pharmaceuticals. The introduction of bromine at the 6-position and fluorine at the 4-position enhances the compound's utility as a building block for more complex structures. This modification allows for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in constructing heterocyclic scaffolds prevalent in modern medicines.

In recent years, 6-Bromo-4-fluoronicotinaldehyde has been explored in the development of novel therapeutic agents targeting various diseases. One notable area of research involves its application in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory disorders. The halogenated aromatic system provides a favorable pharmacophore for binding to protein targets, improving both affinity and selectivity. For instance, studies have demonstrated its role in generating inhibitors that modulate tyrosine kinase activity, a key mechanism in cancer cell proliferation.

Additionally, this compound has shown promise in the design of antimicrobial agents. The structural features of 6-Bromo-4-fluoronicotinaldehyde allow for interactions with bacterial enzymes and cell wall components, leading to the development of novel antibiotics. Researchers have leveraged its reactivity to create derivatives with enhanced efficacy against resistant bacterial strains. The fluorine atom, in particular, has been shown to improve metabolic stability and bioavailability, making it an attractive moiety for drug design.

The pharmaceutical industry has also utilized 6-Bromo-4-fluoronicotinaldehyde as a precursor for neuroactive compounds. Nicotinaldehyde derivatives are known to interact with nicotinic acetylcholine receptors (nAChRs), which play a crucial role in neurological functions such as learning and memory. By incorporating bromine and fluorine substituents, chemists have been able to fine-tune the pharmacological properties of these derivatives, leading to potential treatments for neurodegenerative diseases like Alzheimer's and Parkinson's.

From a synthetic chemistry perspective, 6-Bromo-4-fluoronicotinaldehyde offers a versatile platform for exploring new reaction pathways and methodologies. Its reactivity allows for the introduction of additional functional groups, enabling the construction of complex molecular architectures. This flexibility is particularly valuable in medicinal chemistry, where rapid access to diverse chemical libraries is essential for hit identification and optimization.

The compound's significance extends beyond academic research into industrial applications. Pharmaceutical companies have incorporated 6-Bromo-4-fluoronicotinaldehyde into their synthetic pipelines due to its reliability and scalability. Its use in multi-step syntheses has streamlined the production of key intermediates, reducing costs and improving yields. This efficiency is critical in meeting the high demand for active pharmaceutical ingredients (APIs) globally.

In conclusion, 6-Bromo-4-fluoronicotinaldehyde (CAS No. 1060809-24-6) represents a cornerstone in modern pharmaceutical chemistry. Its unique structural features and reactivity make it an indispensable tool for researchers developing new drugs across multiple therapeutic areas. As scientific understanding progresses, the potential applications of this compound are expected to expand further, solidifying its role as a vital intermediate in drug discovery and development.

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